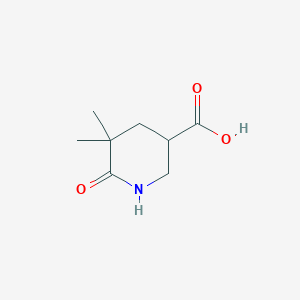

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid

Description

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a carboxylic acid group at position 3, two methyl groups at position 5, and a ketone (oxo) group at position 5. This compound’s structure confers unique steric and electronic properties.

Propriétés

IUPAC Name |

5,5-dimethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWKYDVJXGWZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine, followed by oxidation to introduce the ketone functionality . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of robust catalysts and advanced purification techniques ensures the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties and reactivity.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including esters and amides .

Applications De Recherche Scientifique

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Features

Key Observations:

Ring Size and Strain :

- The 5-membered pyrrolidine derivative (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) exhibits higher ring strain compared to the 6-membered piperidine analogs. This strain may influence reactivity in ring-opening or nucleophilic addition reactions .

- The unsubstituted 3-Piperidinecarboxylic acid lacks steric hindrance, enabling greater conformational flexibility than the target compound .

In contrast, the 1-methyl group in the pyrrolidine analog may direct reactivity toward the oxo group at position 5 . The oxo group in both the target compound and the pyrrolidine derivative increases acidity at adjacent α-hydrogens, facilitating deprotonation in basic conditions.

Solubility and Reactivity :

- The methyl groups in the target compound likely reduce water solubility compared to 3-Piperidinecarboxylic acid, which lacks hydrophobic substituents .

- The unsubstituted 3-Piperidinecarboxylic acid is more amenable to electrophilic substitution or amidation reactions due to its accessible carboxylic acid group .

Research Findings and Practical Implications

- Synthetic Applications :

- Safety and Handling :

- Both similar compounds are classified as laboratory chemicals, with SDSs advising against food, drug, or biocidal use .

Activité Biologique

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid (DMOCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthesis : DMOCA can be synthesized through several routes, typically involving the cyclization of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine, followed by oxidation to introduce the ketone functionality.

Chemical Structure : The compound features both a ketone and a carboxylic acid group, as well as two methyl groups at the 5th position. This unique structure contributes to its diverse reactivity and potential applications in research and industry.

DMOCA's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to active sites of these targets, thereby modulating their activity. The interactions are mediated through hydrogen bonding and hydrophobic forces.

Biological Activities

Enzyme Inhibition : DMOCA has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of β-glucuronidase, with IC50 values indicating significant activity compared to standard inhibitors .

| Compound | IC50 (µM) | Standard | Standard IC50 (µM) |

|---|---|---|---|

| DMOCA | 2.8 ± 0.10 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

This suggests that DMOCA could be developed further for therapeutic applications targeting conditions where β-glucuronidase plays a role.

Potential Applications in Drug Discovery : The compound's ability to inhibit key enzymes positions it as a candidate for drug development, particularly in the design of inhibitors for conditions such as cancer or metabolic disorders .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of DMOCA in various biological assays:

- β-Glucuronidase Inhibition : A study evaluated several derivatives of related compounds for their β-glucuronidase inhibitory activity, revealing that DMOCA exhibited superior inhibition compared to many alternatives. This finding underscores its potential in pharmaceutical formulations aimed at modulating glucuronidation pathways .

- AChE and BChE Inhibition : Although not directly tested on DMOCA, related compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment . The structural characteristics of DMOCA suggest it may also possess similar inhibitory properties.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Oxopiperidine-3-carboxylic acid | Lacks dimethyl groups | Different reactivity |

| Piperidine-3-carboxylic acid | No ketone group | Altered chemical behavior |

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid stands out due to its unique combination of functional groups that enhance its stability and reactivity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.